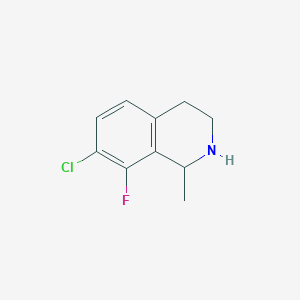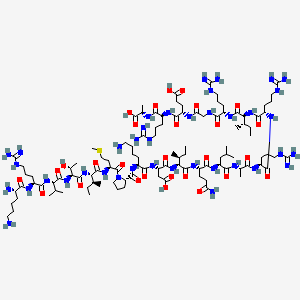
Histone H3 (116-136), C116-136
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone H3 (116-136), C116-136 is a peptide that spans the C-terminus of histone H3, corresponding to amino acids 116 to 136 . Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. The specific sequence of this peptide is KRVTIMPKDIQLARRIRGERA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histone H3 (116-136), C116-136 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid.
Coupling: Addition of the next amino acid in the sequence.
Cleavage: Removal of the peptide from the resin.
Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often automated to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place .
Analyse Des Réactions Chimiques
Types of Reactions: Histone H3 (116-136), C116-136 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the peptide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one amino acid with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific enzymes or chemical reagents designed for peptide modification.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. These modifications can alter the peptide’s properties and functions .
Applications De Recherche Scientifique
Histone H3 (116-136), C116-136 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying protein-peptide interactions and peptide synthesis techniques.
Biology: Investigated for its role in chromatin structure and function, as well as its interactions with other histone proteins and DNA.
Medicine: Explored for its potential in epigenetic therapies and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Histone H3 (116-136), C116-136 exerts its effects by interacting with other histone proteins and DNA within the chromatin structure. It plays a role in the regulation of gene expression by influencing the accessibility of DNA to transcription factors and other regulatory proteins. The peptide’s specific sequence and structure allow it to bind to target molecules and modulate their activity .
Comparaison Avec Des Composés Similaires
Histone H3 (1-21): Another peptide derived from the N-terminus of histone H3.
Histone H4 (1-25): A peptide from the N-terminus of histone H4.
Histone H2A (1-20): A peptide from the N-terminus of histone H2A.
Comparison: Histone H3 (116-136), C116-136 is unique in its sequence and position within the histone H3 protein. Unlike other histone peptides, it spans the C-terminus, which may confer distinct functional properties and interactions. This uniqueness makes it a valuable tool for studying specific aspects of chromatin biology and epigenetics .
Propriétés
Formule moléculaire |
C107H195N39O28S |
|---|---|
Poids moléculaire |
2508.0 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H195N39O28S/c1-15-55(8)79(97(168)136-62(30-22-43-122-103(112)113)85(156)127-52-75(149)130-68(37-39-76(150)151)89(160)133-64(31-23-44-123-104(114)115)86(157)129-59(12)102(173)174)142-92(163)67(34-26-47-126-107(120)121)134-87(158)65(32-24-45-124-105(116)117)131-83(154)58(11)128-93(164)71(50-53(4)5)139-90(161)69(36-38-74(111)148)137-98(169)80(56(9)16-2)143-94(165)72(51-77(152)153)140-88(159)63(29-19-21-42-109)135-95(166)73-35-27-48-146(73)101(172)70(40-49-175-14)138-99(170)81(57(10)17-3)144-100(171)82(60(13)147)145-96(167)78(54(6)7)141-91(162)66(33-25-46-125-106(118)119)132-84(155)61(110)28-18-20-41-108/h53-73,78-82,147H,15-52,108-110H2,1-14H3,(H2,111,148)(H,127,156)(H,128,164)(H,129,157)(H,130,149)(H,131,154)(H,132,155)(H,133,160)(H,134,158)(H,135,166)(H,136,168)(H,137,169)(H,138,170)(H,139,161)(H,140,159)(H,141,162)(H,142,163)(H,143,165)(H,144,171)(H,145,167)(H,150,151)(H,152,153)(H,173,174)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-,82-/m0/s1 |
Clé InChI |
DOFRHAPTNYYHCX-BDPIKCSFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


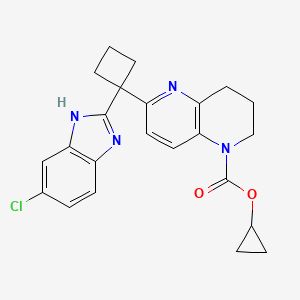
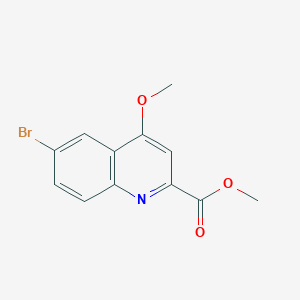
![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
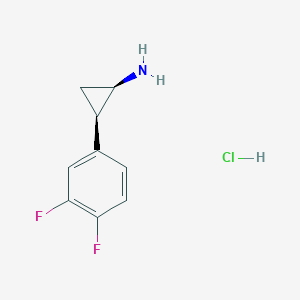




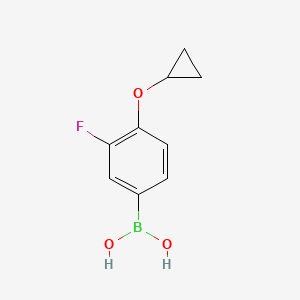
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
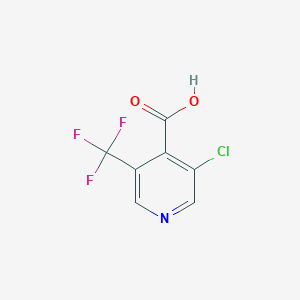

![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
